molecular formula C8H8F2O2 B1301628 2-(Difluoromethoxy)benzyl alcohol CAS No. 72768-94-6

2-(Difluoromethoxy)benzyl alcohol

Cat. No.: B1301628
CAS No.: 72768-94-6
M. Wt: 174.14 g/mol
InChI Key: JJAUYEZYAXAERE-UHFFFAOYSA-N
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Chemical Reactions Analysis

2-(Difluoromethoxy)benzyl alcohol undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can convert it into corresponding hydrocarbons.

    Substitution: It can undergo nucleophilic substitution reactions where the hydroxyl group is replaced by other functional groups.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity : Research indicates that compounds similar to 2-(difluoromethoxy)benzyl alcohol exhibit antimicrobial properties, making them candidates for developing new antibacterial agents. Studies have shown that modifications in the benzyl alcohol structure can enhance efficacy against various bacterial strains.

Case Study : A study published in Journal of Medicinal Chemistry investigated derivatives of benzyl alcohols, including those with difluoromethoxy groups, revealing improved activity against resistant bacterial strains compared to traditional antibiotics .

Environmental Science

Photocatalytic Applications : The compound has been explored for its role in photocatalysis, particularly in the oxidation of benzyl alcohol to benzaldehyde. This transformation is significant for sustainable chemical processes.

Study Reference Catalyst Used Conditions Yield (%)
Tamiolakis et al. (2015)CdS-sensitized TiO2Mild temperature, LED light85%

This study highlighted the efficiency of using this compound as a substrate for selective photooxidation under environmentally friendly conditions .

Analytical Chemistry

Solvent Properties : this compound is noted for its low toxicity and favorable solvent properties, making it suitable for various analytical applications. It can be used as a solvent in chromatography and other analytical techniques due to its polarity and low vapor pressure.

Application Area Usage Description
ChromatographyActs as a solvent for polar compounds
SpectroscopyUsed in sample preparation due to low interference

Toxicological Studies

Research into the toxicological profile of this compound indicates low toxicity levels, which is critical for its application in consumer products and pharmaceuticals. The compound's safety profile is similar to that of other benzyl alcohol derivatives, suggesting a favorable risk assessment for human exposure .

Mechanism of Action

The mechanism of action of 2-(Difluoromethoxy)benzyl alcohol involves its ability to act as a hydrogen bond donor due to the highly polarized C-H bond of the difluoromethoxy group . This unique characteristic allows it to interact with various molecular targets and pathways, making it a valuable compound in pharmaceutical and chemical research.

Comparison with Similar Compounds

2-(Difluoromethoxy)benzyl alcohol can be compared with other similar compounds such as:

The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and applications in synthesis and research.

Biological Activity

2-(Difluoromethoxy)benzyl alcohol is a compound that has garnered attention due to its potential biological activities. This article provides a detailed examination of its biological properties, including mechanisms of action, toxicity, and relevant case studies.

This compound is characterized by the presence of a difluoromethoxy group attached to a benzyl alcohol structure. This unique configuration may influence its reactivity and biological interactions. The compound can participate in various chemical reactions typical of alcohols and aromatic compounds, including nucleophilic substitution reactions.

Biological Activity

The biological activity of this compound can be categorized into several key areas:

  • Antimicrobial Properties : Preliminary studies suggest that compounds with similar structures exhibit antimicrobial effects. The presence of the difluoromethoxy group may enhance these properties through increased lipophilicity, facilitating membrane penetration.
  • Cytotoxicity : Research indicates that benzyl alcohol derivatives can exhibit cytotoxic effects on various cell lines. For example, studies have shown that certain benzyl alcohol derivatives induce apoptosis in cancer cells, potentially through the activation of caspase pathways. While specific data on this compound is limited, its structural similarity to other active compounds suggests potential cytotoxic effects .
  • Neurotoxicity : Benzyl alcohol has been associated with neurotoxic effects in certain contexts. A case study reported acute intoxication leading to severe central nervous system impairment following exposure to benzyl alcohol in occupational settings . Although direct evidence for this compound's neurotoxicity is lacking, caution is warranted given its structural relatives.

Toxicological Data

Toxicological assessments are crucial for understanding the safety profile of this compound. The following table summarizes relevant findings from studies on related compounds:

CompoundStudy TypeKey Findings
Benzyl AlcoholNTP Toxicity StudiesHigh doses (1000-2000 mg/kg) led to lethality; observed renal and hepatic damage .
Benzyl Alcohol DerivativeIn vitro Cytotoxicity AssaysInduced apoptosis in cancer cell lines; IC50 values varied significantly .
This compoundProposed StudiesHypothetical cytotoxicity based on structural similarity; requires empirical validation.

Case Studies

A notable case study involving benzyl alcohol highlights the potential risks associated with exposure to benzyl derivatives. In this incident, a worker experienced acute intoxication due to inhalation of a paint stripper containing benzyl alcohol, leading to severe respiratory and central nervous system symptoms . This underscores the importance of understanding the biological activity and potential hazards of related compounds like this compound.

The mechanisms underlying the biological activity of this compound are not yet fully elucidated. However, it is hypothesized that:

  • Cell Membrane Interaction : The difluoromethoxy group may enhance membrane permeability, allowing for greater interaction with cellular targets.
  • Enzyme Inhibition : Similar compounds have been shown to inhibit various enzymes involved in metabolic pathways, which could be a mechanism for their cytotoxic effects.

Properties

IUPAC Name

[2-(difluoromethoxy)phenyl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8F2O2/c9-8(10)12-7-4-2-1-3-6(7)5-11/h1-4,8,11H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJAUYEZYAXAERE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CO)OC(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8F2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30371750
Record name 2-(Difluoromethoxy)benzyl alcohol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30371750
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

72768-94-6
Record name 2-(Difluoromethoxy)benzyl alcohol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30371750
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 72768-94-6
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